molecular formula C20H22N4O2S B482064 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 452090-16-3

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Numéro de catalogue: B482064
Numéro CAS: 452090-16-3
Poids moléculaire: 382.5g/mol
Clé InChI: YJACWVZIKSUCIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The structure features a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5,6-dimethylthieno[2,3-d]pyrimidine core. These modifications are designed to enhance binding affinity and selectivity toward biological targets, such as receptors or enzymes involved in inflammation or neurological disorders.

Propriétés

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-14(2)27-20-18(13)19(21-11-22-20)24-7-5-23(6-8-24)10-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,11H,5-8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJACWVZIKSUCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Thiophene Derivatives

Thieno[2,3-d]pyrimidines are typically synthesized via cyclocondensation of 2-aminothiophene derivatives with pyrimidine precursors. For 5,6-dimethyl substitution, a pre-functionalized thiophene bearing methyl groups at positions 3 and 4 is employed. For example, 3-amino-4,5-dimethylthiophene-2-carboxylate undergoes cyclization with urea or thiourea under acidic conditions to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Chlorination of the Pyrimidine Ring

The hydroxyl group at position 4 of the pyrimidinone is replaced with chlorine using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This step produces 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a critical intermediate for subsequent functionalization.
Reaction Conditions :

  • POCl₃ (3–5 equiv), DMF (catalytic), 100–110°C, 2–4 hours.

  • Yield : 75–85%.

Synthesis of 4-(Benzo[d] dioxol-5-ylmethyl)piperazine

The piperazine moiety is functionalized with a benzo[d]dioxol-5-ylmethyl group via alkylation:

Alkylation of Piperazine

Piperazine reacts with 5-(chloromethyl)benzo[d]dioxole in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under basic conditions. Triethylamine or diisopropylethylamine (DIPEA) facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity.
Reaction Conditions :

  • 5-(Chloromethyl)benzo[d][1,dioxole (1.2 equiv), piperazine (1 equiv), DIPEA (2 equiv), THF, 25°C, 12–18 hours.

  • Yield : 60–70%.

Coupling of Thienopyrimidine and Piperazine Derivatives

The final step involves nucleophilic aromatic substitution (SNAr) at position 4 of the thienopyrimidine core:

Nucleophilic Aromatic Substitution

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine reacts with 4-(benzo[d]dioxol-5-ylmethyl)piperazine in a mixture of tetrahydrofuran (THF) and DMF. DIPEA is added to scavenge HCl generated during the reaction.
Reaction Conditions :

  • 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 equiv), 4-(benzo[d]dioxol-5-ylmethyl)piperazine (1.2 equiv), DIPEA (2 equiv), THF/DMF (3:1 v/v), 25°C, 12–18 hours.

  • Yield : 65–75%.

Purification and Characterization

The crude product is purified via recrystallization (acetonitrile/methanol) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is achieved through:

  • 1H NMR : δ 2.54 (s, 6H, CH₃), 3.95 (br s, 8H, piperazine), 5.92 (s, 2H, dioxole OCH₂O), 6.70–7.20 (m, 3H, aromatic).

  • MS (ESI+) : m/z 463.2 [M+H]+.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig coupling between 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and a pre-functionalized piperazine-bearing boronic ester could offer improved regioselectivity. However, this method remains unexplored for this specific compound.

Reductive Amination

An alternative route involves condensing 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine with benzo[d]dioxole-5-carbaldehyde followed by reductive amination. This approach avoids chlorination but requires optimization to suppress side reactions.

Challenges and Optimization

  • Regioselectivity : Competing substitution at position 2 of the thienopyrimidine may occur if dichloro intermediates are used. Selective monochlorination or protective group strategies mitigate this issue.

  • Solvent Effects : DMF enhances SNAr reactivity but complicates purification. Replacing DMF with dimethylacetamide (DMA) improves yield in some cases.

  • Piperazine Availability : Commercial unavailability of 4-(benzo[d]dioxol-5-ylmethyl)piperazine necessitates in-situ synthesis, adding steps to the workflow.

Scalability and Industrial Relevance

The reported method is scalable to gram-scale production, with >70% overall yield. Industrial adoption would require:

  • Continuous flow reactors to enhance mixing and heat transfer during chlorination.

  • Green solvents (e.g., 2-methyltetrahydrofuran) to replace THF/DMF.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Applications De Recherche Scientifique

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

Comparaison Avec Des Composés Similaires

Structural Analogues with Piperazine/Thienopyrimidine Moieties

(a) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • Key Features : Replaces the benzo[d][1,3]dioxolylmethyl group with a 3,4-dichlorophenyl substituent.
  • Impact : The electron-withdrawing chlorine atoms likely improve receptor binding but may reduce solubility compared to the target compound’s benzodioxole group .
(b) 4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • Key Features : Incorporates a sulfonyl group linked to a tert-butylphenyl moiety.
  • Molecular Weight : 444.61 g/mol, significantly higher than the target compound (estimated ~350–400 g/mol).
  • Safety : Hazard statements H315 (skin irritation) and H319 (eye irritation) indicate handling precautions .
(c) 4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c)
  • Key Features: A tetrahydrobenzothienopyrimidine core with a benzyl-piperazine group.
  • Physical Properties : Melting point 134–135°C; lower lipophilicity due to the saturated ring system .

Analogues with Benzo[d][1,3]dioxol-5-ylmethyl Substitutions

(a) 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
  • Molecular Weight : 298.34 g/mol (CAS 3605-01-4).
  • Synthetic Yield : 76–86% via nucleophilic substitution, indicating efficient synthesis routes for benzodioxole-piperazine derivatives .
  • Pharmacological Use : Marketed as Piribedil (dopamine agonist), highlighting the therapeutic relevance of this structural motif .
(b) N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Weight : 440.32 g/mol.
  • Synthetic Yield: 79%, demonstrating compatibility of bromophenyl groups with thienopyrimidine synthesis .

Analogues with Varied Thienopyrimidine Substituents

(a) 4-(2,4-Dichlorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 18)
  • Melting Point : 125°C, lower than typical piperazine-containing analogs.
  • Structural Difference: Phenoxy group replaces the piperazine ring, likely reducing basicity and altering pharmacokinetics .
(b) 4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Compound 17)
  • Activity : LC-MS m/z 297.0 [M+H]⁺; the tetrahydro ring may enhance metabolic stability .

Activité Biologique

The compound 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a piperazine ring with a benzo[d][1,3]dioxole and thieno[2,3-d]pyrimidine moieties, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Features

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol. The structural components include:

  • Piperazine Ring : Known for its ability to interact with various neurotransmitter receptors.
  • Benzo[d][1,3]dioxole Moiety : Enhances lipophilicity and may contribute to neuropharmacological effects.
  • Thieno[2,3-d]pyrimidine Structure : Associated with anti-cancer properties.

Neuropharmacological Effects

Research indicates that compounds similar to 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine exhibit significant interactions with neurotransmitter systems:

  • Serotonin and Dopamine Receptors : The piperazine component allows for binding to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in treating mood disorders and schizophrenia .

Anticancer Activity

The thieno[2,3-d]pyrimidine framework has been linked to anticancer properties:

  • Inhibition of Cell Proliferation : Analogous compounds have shown efficacy in inhibiting cell migration and invasion in various cancer cell lines such as A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity:

  • In Vitro Testing : Compounds derived from similar structures have demonstrated antimicrobial effects against various pathogens, indicating a possible application in treating infectious diseases .

Study 1: Neuroleptic Activity

A study assessed the neuroleptic effects of similar piperazine derivatives. The results indicated that certain modifications could enhance receptor selectivity while minimizing extrapyramidal side effects. The compound's ability to block conditioned avoidance responses (CAR) was noted as a potential indicator of its neuroleptic efficacy .

Study 2: Antiviral Mechanisms

Research into pyrimidine nucleoside analogs revealed that targeting specific enzymatic pathways in nucleotide synthesis can lead to enhanced antiviral activity against viruses like hepatitis E. This suggests that similar structural motifs in our compound could be explored for antiviral applications .

Study 3: Synthesis and Biological Evaluation

A synthetic approach to creating derivatives of the compound has been documented. These derivatives were evaluated for their biological activities, revealing that structural variations significantly affect their pharmacological profiles. The synthesis typically involves multiple steps including the formation of the benzo[d][1,3]dioxole moiety followed by coupling reactions with piperazine and thieno-pyrimidine frameworks .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidinePiperazine + Benzo[d][1,3]dioxole + Thieno-pyrimidineNeuropharmacological effects; Anticancer activityComplex multi-functional structure
4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazineSimilar core structureAntipsychotic activityDifferent substitution pattern affects selectivity
N-benzodioxole derivativeVariations in substituentsVaries widelyDifferent pharmacological profiles depending on modifications

Q & A

Basic: What synthetic methodologies are reported for preparing 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and what are critical reaction parameters?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, structurally similar piperazine derivatives are prepared by refluxing 5-chlorobenzo[d][1,3]dioxole with 2-(piperazin-1-yl)pyrimidine in isopropyl alcohol using triethylamine as a catalyst (reflux for 2 h, ~86% yield) . Critical parameters include:

  • Catalyst selection : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts .
  • Solvent choice : Polar aprotic solvents (e.g., isopropyl alcohol) improve solubility of intermediates.
  • Purification : Recrystallization from ethanol or methyl alcohol-ethyl acetate mixtures yields high-purity crystals .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic system, space group Pccn, with a dihedral angle of 56.5° between benzene and pyrimidine rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 298.34 for C₁₆H₁₈N₄O₂) .

Intermediate: What safety precautions are required when handling this compound in laboratory settings?

Answer:
Safety data for analogous compounds indicate:

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Store in tightly sealed containers (P233) .
  • Waste disposal : Neutralize with dilute acid before disposal to avoid environmental release.

Advanced: What pharmacological activities are associated with this compound, and how are these evaluated experimentally?

Answer:
Related piperazine-pyrimidine hybrids exhibit dopamine agonist activity , assessed via:

  • In vitro receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., D₂/D₃ receptor subtypes) .
  • Behavioral models : Rodent studies for Parkinson’s disease symptom alleviation (e.g., tremors) .
  • Structural-activity relationship (SAR) : Modifications to the benzo[d][1,3]dioxole or piperazine moieties alter potency .

Advanced: How can conformational analysis (e.g., dihedral angles) inform the compound’s bioactivity?

Answer:
SC-XRD data reveal:

  • Dihedral angles : The benzo[1,3]dioxole and pyrimidine rings form a 56.5° angle, influencing membrane permeability and receptor binding .
  • Intermolecular interactions : C–H···π interactions stabilize crystal packing, which may correlate with solid-state stability .
  • Flexibility : Piperazine ring puckering (dihedral angles ~23.9–29.7°) allows adaptation to receptor conformations .

Advanced: How might researchers resolve discrepancies in reported pharmacological data for structurally similar compounds?

Answer:
Contradictions in activity data (e.g., receptor affinity variations) are addressed by:

  • Standardized assays : Replicating studies under identical conditions (e.g., cell lines, ligand concentrations).
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .
  • Computational modeling : Molecular docking to predict binding modes and identify critical residues (e.g., D₃ receptor Glu90) .

Intermediate: What strategies optimize the synthesis yield and purity of this compound?

Answer:
Key optimizations include:

  • Catalyst screening : Testing bases (e.g., K₂CO₃ vs. triethylamine) to improve reaction rates .
  • Temperature control : Gradual heating (e.g., 80°C) prevents decomposition of heat-sensitive intermediates .
  • Chromatographic purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted precursors .

Advanced: How does the compound’s electronic structure (e.g., aromaticity, substituent effects) influence its reactivity?

Answer:

  • Aromatic systems : The thieno[2,3-d]pyrimidine core provides π-stacking capability, enhancing receptor interactions .
  • Electron-withdrawing groups : Methyl substituents at positions 5 and 6 increase lipophilicity, improving blood-brain barrier penetration .
  • Piperazine flexibility : The N-methyl group modulates basicity, affecting solubility and ionizability at physiological pH .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.